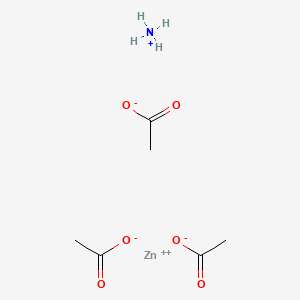

Zinc ammonium acetate

Description

Properties

CAS No. |

24846-92-2 |

|---|---|

Molecular Formula |

C6H13NO6Zn |

Molecular Weight |

260.6 g/mol |

IUPAC Name |

azanium;zinc;triacetate |

InChI |

InChI=1S/3C2H4O2.H3N.Zn/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H3;/q;;;;+2/p-2 |

InChI Key |

PVKFMRXEWAAGSZ-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2] |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Zinc Ammonium Acetate for Researchers and Drug Development Professionals

Abstract

Zinc ammonium (B1175870) acetate (B1210297), a complex salt with the chemical formula [Zn(NH₄)(CH₃COO)₃], is an inorganic compound with emerging applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. It further explores its potential applications in the pharmaceutical industry, particularly in drug development, by examining the roles of related zinc complexes as therapeutic agents and in drug delivery systems. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers and scientists in their exploration of this versatile compound.

Introduction

Zinc is an essential trace element crucial for a myriad of biological processes, and its coordination complexes have garnered significant interest in medicinal inorganic chemistry.[1][2] Among these, zinc acetate-based compounds serve as versatile precursors and active agents. Zinc ammonium acetate, specifically the triacetate complex, presents a unique combination of a bioavailable zinc source with acetate and ammonium ligands that can influence its physicochemical properties and biological activity. This guide aims to consolidate the current knowledge on zinc ammonium acetate for professionals in research and drug development.

Chemical Properties and Structure

The most precise chemical representation for zinc ammonium acetate is as the complex salt, ammonium triacetatozincate(II).

Chemical Formula: [Zn(NH₄)(CH₃COO)₃]

The structure of this complex involves a central zinc ion coordinated to three acetate ligands. The ammonium ion is present as a counter-ion. The coordination environment of the zinc can vary, but it often adopts a tetrahedral or octahedral geometry.[3]

Physicochemical Properties

Quantitative data on the specific physicochemical properties of pure zinc ammonium acetate is not extensively available in the literature. However, data for related zinc-amine-acetate complexes provide valuable insights into the expected characteristics. The properties are influenced by the nature of the amine ligand and the coordination sphere of the zinc ion.

| Property | [Zn(acetate)₂(tris)₂] | [Zn(acetate)₂(2-thiazolamine)₂] | [Zn(acetate)₂(hydrazine)₂] | [Zn(acetate)₂(ethylenediamine)] |

| Particle Size (nm) | 20 ± 4 | 34 ± 9 | 27 ± 7 | 45 ± 7 |

| Calculated Size (nm) | 15-19 | 15-19 | 15-19 | 15-19 |

Table 1: Particle size of ZnO nanoparticles synthesized from various zinc-acetate-amine precursors. The size of the resulting nanoparticles is influenced by the precursor complex.[4]

Synthesis and Experimental Protocols

Zinc ammonium acetate can be synthesized through the reaction of a zinc salt, typically zinc acetate, with an ammonium source in a suitable solvent. The following protocol is a generalized method based on the synthesis of related zinc-amine-acetate complexes.[5]

General Synthesis Protocol for Zinc-Amine-Acetate Complexes

This protocol describes the synthesis of a generic zinc-amine-acetate complex, which can be adapted for the synthesis of zinc ammonium acetate by using aqueous ammonia (B1221849) as the amine source.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Amine source (e.g., aqueous ammonia, ethylenediamine, etc.)

-

Methanol (B129727) or Ethanol

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve zinc acetate dihydrate in methanol in a round bottom flask.

-

Add the amine source dropwise to the zinc acetate solution while stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 6-24 hours).

-

Evaporate the solvent under vacuum to obtain the crude product.

-

The product can be further purified by washing with a suitable solvent (e.g., dichloromethane) and drying.[5]

Characterization Techniques

A thorough characterization of zinc ammonium acetate is essential to confirm its structure and purity. The following spectroscopic techniques are commonly employed for the analysis of zinc complexes.[6]

Spectroscopic and Analytical Data of a Related Complex

The following table summarizes the characterization data for a synthesized zinc-ammonia-acetate complex, [Zn(acetate)₂(NH₃)₂].

| Analysis Technique | Data |

| Elemental Analysis | C: 22.09%; H: 5.56%; N: 12.88% (Calculated) |

| C: 22.23%; H: 5.55%; N: 12.35% (Found) | |

| ¹H NMR (DMSO) | δ 1.74 (s, 6H, OOCCH₃); 2.88 (s, 6H, NH₃) |

| Melting Point | 140-148°C |

| Solubility | Soluble in dimethylsulfoxide and methanol.[5] |

Table 2: Characterization data for [Zn(acetate)₂(NH₃)₂].[5]

Applications in Drug Development

While direct applications of zinc ammonium acetate in drug development are still under investigation, the broader class of zinc complexes has shown significant promise in various therapeutic areas.[2][7] Zinc acetate itself is used in pharmaceutical formulations and as a nutritional supplement.[8][9]

Therapeutic Potential of Zinc Complexes

Zinc complexes have been explored for their potential as:

-

Anti-diabetic agents: Orally active zinc complexes have demonstrated the ability to lower blood glucose levels in animal models of diabetes.[10]

-

Anti-cancer agents: Zinc complexes exhibit lower toxicity compared to other metal-based drugs and have been proposed as antitumor agents.[7][11] They may act through mechanisms different from classical platinum-based drugs.[7]

-

Antimicrobial agents: Zinc derivatives, such as zinc pyrithione, are used as topical antimicrobial agents.[2]

Zinc Ammonium Acetate as a Precursor in Drug Delivery

Zinc ammonium acetate can serve as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles.[12] ZnO nanoparticles are recognized as a "Generally Recognized as Safe" (GRAS) material by the FDA and are being investigated for various biomedical applications, including:

-

Drug Delivery Systems: ZnO nanoparticles can act as carriers for therapeutic agents, with the potential for pH-responsive drug release in the acidic tumor microenvironment.[13]

-

Cancer Therapy: ZnO nanoparticles have shown selective toxicity towards cancer cells by inducing the generation of reactive oxygen species (ROS), leading to apoptosis.[13]

Role in Cellular Signaling Pathways

Zinc ions (Zn²⁺) are now recognized as important intracellular and extracellular signaling molecules, acting as second messengers similar to calcium ions.[14][15] While the direct effect of the [Zn(NH₄)(CH₃COO)₃] complex on signaling pathways has not been extensively studied, its ability to act as a zinc donor suggests it could influence zinc-dependent signaling events.

Zinc Signaling in Cellular Processes

Elevated intracellular zinc levels can modulate various cellular signaling pathways, including:

-

STAT1 and STAT3 Signaling: Zinc plays a role in embryonic central nervous system development by affecting these pathways.[16]

-

Immune Function: Zinc is involved in enhancing the development of regulatory T cells.[16]

-

Apoptosis: Excessive intracellular zinc accumulation can trigger programmed cell death.[16]

The dissociation of zinc ammonium acetate in a biological system would release zinc ions, which could then participate in these signaling cascades.

Conclusion

Zinc ammonium acetate, with the chemical formula [Zn(NH₄)(CH₃COO)₃], is a compound with significant potential for applications in research and drug development. Its synthesis from readily available precursors and its ability to act as a source of bioactive zinc ions make it an attractive candidate for further investigation. While more research is needed to fully elucidate its specific properties and biological activities, the existing knowledge on related zinc complexes provides a strong foundation for future studies. This technical guide serves as a valuable resource for scientists and researchers interested in exploring the therapeutic and drug delivery applications of this promising zinc compound.

References

- 1. Zinc complexes developed as metallopharmaceutics for treating diabetes mellitus based on the bio-medicinal inorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zinc Complexes as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 3. Synthesis and characterization of [Zn(acetate)2(amine)x] compounds (x = 1 or 2) and their use as precursors to ZnO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of [Zn(acetate)2(amine)x] compounds (x = 1 or 2) and their use as precursors to ZnO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vinipul.com [vinipul.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Zinc coordination complexes as anticancer agents [iris.cnr.it]

- 12. ticnn.tju.edu.cn [ticnn.tju.edu.cn]

- 13. benchchem.com [benchchem.com]

- 14. Zinc is a novel intracellular second messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crystal Structure of Diammine(diacetato)zinc(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of diammine(diacetato)zinc(II), a compound of interest in materials science and coordination chemistry. The following sections detail the experimental protocols for its synthesis and characterization, present its crystallographic data in a structured format, and visualize the synthetic workflow.

Introduction

Diammine(diacetato)zinc(II), with the chemical formula Zn(NH3)2(CH3COO)2, is a coordination complex where a central zinc ion is coordinated by two ammonia (B1221849) (ammine) ligands and two acetate (B1210297) ligands. Understanding its precise three-dimensional structure is crucial for predicting its properties and potential applications, particularly as a precursor in the synthesis of zinc-based materials. This document summarizes the key findings from its single-crystal X-ray diffraction analysis.

Experimental Protocols

The synthesis and structural analysis of diammine(diacetato)zinc(II) crystals involve a multi-step process, from the preparation of the crystalline material to its characterization using X-ray diffraction.

Synthesis of Diammine(diacetato)zinc(II) Crystals

The synthesis of diammine(diacetato)zinc(II) has been reported through the reaction of zinc oxide with a non-aqueous solution of ammonium (B1175870) acetate in the presence of triethylenediamine. The resulting crystals are monoclinic.[1]

A general synthetic procedure is as follows:

-

Zinc oxide is reacted with a solution of ammonium acetate in a non-aqueous solvent such as methanol, acetonitrile, dimethyl sulfoxide, or dimethylformamide.[1]

-

Triethylenediamine is added to the reaction mixture.[1]

-

The mixture is allowed to react, leading to the formation of Zn(NH3)2(CH3COO)2 crystals.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal of diammine(diacetato)zinc(II) was mounted on a diffractometer. X-ray diffraction data was collected, and the resulting diffraction pattern was used to solve and refine the crystal structure. This analysis provides detailed information about the unit cell dimensions, space group, and atomic positions within the crystal lattice.

The experimental workflow for the synthesis and characterization can be visualized as follows:

Crystal Structure and Data

The single-crystal X-ray diffraction study of Zn(NH3)2(CH3COO)2 revealed a monoclinic crystal system.[1] The central zinc ion has a coordination number of four.[1] The structure is further characterized by an extensive network of hydrogen bonds.[1]

Crystallographic Data

The crystallographic data for diammine(diacetato)zinc(II) is summarized in the table below.

| Parameter | Value[1] |

| Chemical Formula | Zn(NH3)2(CH3COO)2 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.500(5) |

| b (Å) | 5.568(1) |

| c (Å) | 11.860(2) |

| β (°) | 94.35(3) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.721 |

Coordination Environment

The zinc ion in the crystal structure is tetrahedrally coordinated. The coordination sphere consists of the nitrogen atoms from the two ammine ligands and oxygen atoms from the two acetate ligands.

The logical relationship of the components in the crystal structure is depicted in the following diagram:

Conclusion

The crystal structure of diammine(diacetato)zinc(II) has been successfully elucidated through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c with a tetrahedrally coordinated zinc center. The detailed structural parameters provided in this guide are fundamental for further computational studies, understanding its reactivity, and its application as a precursor for zinc-based materials. The intricate network of hydrogen bonds also suggests the potential for interesting supramolecular chemistry.

References

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Ammonium Acetate Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the zinc ammonium (B1175870) acetate (B1210297) complex, specifically diamminezinc(II) acetate, [Zn(CH₃COO)₂(NH₃)₂]. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the experimental workflow to facilitate understanding and replication.

Introduction

Zinc complexes are of significant interest in various fields, including materials science, catalysis, and pharmaceuticals. The zinc ammonium acetate complex serves as a versatile precursor for the synthesis of zinc oxide nanomaterials and possesses potential applications in its own right. A thorough understanding of its synthesis and a comprehensive characterization are crucial for its effective utilization. This guide details the necessary procedures and expected outcomes for the preparation and analysis of this complex.

Synthesis of Diamminezinc(II) Acetate

The synthesis of diamminezinc(II) acetate is a straightforward process involving the reaction of zinc acetate dihydrate with aqueous ammonia (B1221849) in a suitable solvent system.

Experimental Protocol

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Aqueous ammonia (28%)

Procedure:

-

To a round bottom flask, add 10.10 g (46 mmol) of zinc acetate dihydrate.

-

Add 25 mL of methanol to the flask.

-

Slowly add 10 mL of 28% aqueous ammonia to the mixture with stirring.

-

Continue stirring the solution at room temperature for six days to ensure complete reaction and complex formation.

-

After the reaction period, evaporate the solvent to dryness under vacuum.

-

Dry the resulting white powder product at 100°C for 10 minutes under a flow of ammonia gas.

-

The final product is a white powder with a quantitative yield of 10.03 g (100%).

Characterization of Diamminezinc(II) Acetate

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structural properties. The following sections detail the experimental protocols and expected results for various analytical techniques.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of the synthesized [Zn(CH₃COO)₂(NH₃)₂] complex is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₂N₂O₄Zn |

| Appearance | White powder |

| Melting Point | 140-148°C |

| Solubility | Soluble in dimethylsulfoxide and methanol |

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the complex, which is crucial for verifying its stoichiometry.

Experimental Protocol: A small, accurately weighed sample of the dried complex is analyzed using a CHN elemental analyzer.

Expected Composition:

| Element | Theoretical (%) | Found (%) |

| Carbon | 22.09 | 22.23 |

| Hydrogen | 5.56 | 5.55 |

| Nitrogen | 12.88 | 12.35 |

Spectroscopic Characterization

¹H NMR spectroscopy is used to probe the chemical environment of the hydrogen atoms within the complex.

Experimental Protocol: A small amount of the complex is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The ¹H NMR spectrum is then recorded on a standard NMR spectrometer.

¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.74 | singlet | 6H | OOCCH₃ (acetate) |

| 2.88 | singlet | 6H | NH₃ (ammine) |

Experimental Protocol: A small amount of the powdered sample is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Characteristic FTIR Bands of Zinc Acetate (Reference):

| Wavenumber (cm⁻¹) | Assignment |

| ~1564 | Asymmetric stretching of carboxylate (COO⁻) |

| ~1441 | Symmetric stretching of carboxylate (COO⁻) |

In addition to these bands, the spectrum of [Zn(CH₃COO)₂(NH₃)₂] would be expected to show N-H stretching vibrations from the coordinated ammonia ligands, typically in the range of 3200-3400 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction provides detailed information about the crystal structure of the complex.

Experimental Protocol: A single crystal of the complex is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell parameters and space group.

Crystallographic Data for [Zn(CH₃COO)₂(NH₃)₂]:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 25.500(5) Å |

| b | 5.568(1) Å |

| c | 11.860(2) Å |

| β | 94.35(3)° |

| Z | 8 |

| Calculated Density | 1.721 g/cm³ |

The coordination number of the zinc ion in this complex is four, indicating a tetrahedral geometry. The structure is further characterized by an intricate network of hydrogen bonds.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of the complex. While specific TGA/DSC data for [Zn(CH₃COO)₂(NH₃)₂] is not available in the provided search results, the thermal decomposition of related zinc acetate precursors has been studied. The decomposition of zinc acetate dihydrate typically proceeds in two main stages: dehydration below 150°C, followed by the decomposition of anhydrous zinc acetate to zinc oxide between 150°C and 350°C, releasing byproducts like acetic acid, acetone, and carbon dioxide. The presence of ammine ligands in [Zn(CH₃COO)₂(NH₃)₂] would likely introduce additional decomposition steps related to the loss of ammonia.

Experimental Protocol (General): A small, accurately weighed sample of the complex is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of diamminezinc(II) acetate.

Caption: Synthesis workflow for diamminezinc(II) acetate.

Characterization Workflow

This diagram outlines the logical flow of characterization techniques applied to the synthesized complex.

thermal decomposition mechanism of zinc ammonium acetate

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Zinc Ammonium (B1175870) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc ammonium acetate, formally known as diamminediacetatozinc(II) ([Zn(NH₃)₂(CH₃COO)₂]), serves as a valuable single-source precursor for the synthesis of zinc oxide (ZnO), a material of significant interest in catalysis, electronics, and pharmaceutical applications. Understanding its thermal decomposition mechanism is critical for controlling the properties of the resulting ZnO. This guide provides a detailed technical overview of the decomposition pathway, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the process for research and development professionals.

The thermal decomposition of zinc ammonium acetate is a sequential process initiated by the loss of ammonia (B1221849) ligands, followed by the decomposition of the resulting anhydrous zinc acetate to yield zinc oxide. The primary stages of this decomposition occur at distinct temperature ranges, leading to the evolution of specific gaseous byproducts.

Core Decomposition Mechanism

The thermal degradation of solid [Zn(NH₃)₂(CH₃COO)₂] proceeds through a two-step mechanism. The initial step involves the removal of the neutral ammonia ligands (deammoniation), followed by the decomposition of the remaining zinc acetate structure.

Step 1: Deammoniation

The first stage of the decomposition is the endothermic release of two moles of ammonia gas. This process leaves behind anhydrous zinc acetate as the solid intermediate. This step typically begins at temperatures below 200 °C. The general reaction is:

[Zn(NH₃)₂(CH₃COO)₂] (s) → Zn(CH₃COO)₂ (s) + 2 NH₃ (g)

Step 2: Decomposition of Anhydrous Zinc Acetate

Following the loss of ammonia, the intermediate anhydrous zinc acetate decomposes to form the final solid product, zinc oxide. This stage is more complex and occurs at higher temperatures, generally in the range of 250 °C to 350 °C.[1] The decomposition of the acetate group results in the evolution of various gaseous byproducts, which can include acetic acid, acetone (B3395972), and carbon dioxide.[2] The overall reaction for this second stage is:

Zn(CH₃COO)₂ (s) → ZnO (s) + Gaseous Byproducts

The specific nature and ratio of the gaseous byproducts are highly dependent on the reaction atmosphere (e.g., inert or oxidative). In an inert atmosphere, the primary byproducts are often acetone and carbon dioxide, whereas in the presence of humidity, acetic acid is a major product.[1]

Quantitative Data Presentation

The following tables summarize quantitative data derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for the decomposition of zinc ammonium acetate and the subsequent decomposition of the zinc acetate intermediate.

Table 1: Thermal Decomposition Stages of Zinc Ammonium Acetate

| Stage | Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Gaseous Products |

| 1 | Deammoniation | ~100 - 250 | ~15.7% | Ammonia (NH₃) |

| 2 | Acetate Decomposition | ~250 - 350 | ~54.3% (of anhydrous intermediate) | Acetic Acid (CH₃COOH), Acetone ((CH₃)₂CO), Carbon Dioxide (CO₂) |

Note: Temperature ranges and mass loss percentages are approximate and can vary with experimental conditions such as heating rate and atmosphere.

Table 2: Comparative Thermal Events of Zinc Acetate Precursors

| Compound | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Final Product |

| [Zn(NH₃)₂(CH₃COO)₂] | Deammoniation | ~100 | ~200 | Anhydrous Zinc Acetate |

| Zn(CH₃COO)₂·2H₂O | Dehydration | Room Temp - 115 | ~100 | Anhydrous Zinc Acetate |

| Anhydrous Zn(CH₃COO)₂ | Decomposition | ~250 | ~300 | Zinc Oxide (ZnO) |

Experimental Protocols

The characterization of the thermal decomposition of zinc ammonium acetate involves several key analytical techniques. Detailed methodologies are provided below.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To quantify the mass loss of the sample as a function of temperature and to identify the evolved gaseous products in real-time.

-

Methodology:

-

A sample of [Zn(NH₃)₂(CH₃COO)₂] (typically 3-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed within a thermogravimetric analyzer, which is coupled via a heated capillary transfer line to a mass spectrometer.

-

The system is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to establish a controlled atmosphere.

-

The sample is heated at a constant linear rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).

-

The TGA instrument continuously records the sample mass, while the MS scans for the mass-to-charge ratios (m/z) of the evolved gases (e.g., m/z 17 for NH₃, 44 for CO₂, 43 for acetone fragment, 60 for acetic acid).

-

In-Situ X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid products at different stages of the decomposition process.

-

Methodology:

-

A powdered sample of [Zn(NH₃)₂(CH₃COO)₂] is placed on a high-temperature stage within an X-ray diffractometer.

-

The chamber is purged with a controlled atmosphere (e.g., nitrogen).

-

An initial XRD pattern is collected at room temperature.

-

The sample is heated in stages to specific temperatures corresponding to the thermal events observed in the TGA data (e.g., 250 °C after deammoniation, 400 °C after final decomposition).

-

XRD patterns are collected at each temperature plateau to identify the crystalline phases present (e.g., [Zn(NH₃)₂(CH₃COO)₂], anhydrous Zn(CH₃COO)₂, ZnO).

-

The resulting diffraction patterns are compared with standard patterns from crystallographic databases for phase identification.

-

Mandatory Visualizations

Decomposition Pathway Diagram

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Solubility of Zinc Ammonium Acetate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc ammonium (B1175870) acetate (B1210297). In scientific and industrial contexts, "zinc ammonium acetate" typically refers to a system formed by dissolving a zinc source, such as zinc oxide or zinc acetate, in a solution containing ammonium acetate, often with the addition of aqueous ammonia (B1221849). This approach is utilized to achieve high concentrations of soluble zinc for various applications, from the synthesis of zinc oxide nanoparticles to the preparation of agricultural nutrients. Understanding the solubility and the underlying chemical interactions in these systems is crucial for process optimization, formulation development, and ensuring reproducible outcomes in research and manufacturing.

Quantitative Solubility Data

| Zinc Source | Solvent System | Temperature (°C) | Observed Solubility | Reference/Comments |

| Zinc Oxide (ZnO) | Aqueous Ammonium Acetate & Ammonium Hydroxide (B78521) | 10 - 26.7 | High (up to 10 wt% zinc) | A solution containing 25 parts ammonium acetate and 62.5 parts ammonium hydroxide dissolved 12.5 parts zinc oxide.[1] |

| Zinc Oxide (ZnO) | Aqueous Ammonium Acetate | 21.1 | High (up to 17.5 wt% zinc) | A solution formed from acetic acid, water, and ammonia was used to dissolve zinc oxide.[1] |

| Zinc Acetate Dihydrate | Aqueous Ammonia & Methanol | Room Temperature | Soluble | A solution was prepared by dissolving zinc acetate dihydrate in a mixture of aqueous ammonia and methanol.[2] |

| Zinc Acetate | Acetic Acid | 25 | 0.0055 g / 100g | In the absence of ammonia, zinc acetate has very low solubility in pure acetic acid.[3] |

| Zinc Acetate Dihydrate | Methanol | Room Temperature | Soluble | Used as a precursor in the synthesis of zinc-acetate-amine complexes.[2] |

| Zinc Acetate Dihydrate | Dimethylsulfoxide (DMSO) | Room Temperature | Soluble | Used as a solvent for NMR characterization of zinc-acetate-amine complexes.[2] |

Experimental Protocols

Determining the solubility of a zinc source in a reactive ammonium acetate solution requires a carefully designed experimental protocol to ensure that equilibrium is reached and that the resulting solution is correctly analyzed.

Protocol: Equilibrium Solubility Determination of Zinc Oxide in Aqueous Ammonium Acetate

Objective: To determine the equilibrium concentration of dissolved zinc from zinc oxide in an aqueous ammonium acetate solution at a specified temperature.

Materials:

-

Zinc oxide (reagent grade)

-

Ammonium acetate (reagent grade)

-

Deionized water

-

Temperature-controlled orbital shaker or water bath

-

Hermetically sealed reaction vessels (e.g., glass vials with PTFE-lined caps)

-

Syringe filters (0.22 µm, chemically resistant)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zinc quantification

-

Calibrated pH meter

Procedure:

-

Preparation of Solvent: Prepare a stock solution of aqueous ammonium acetate of the desired concentration (e.g., 2 M).

-

Sample Preparation:

-

Add a known volume of the ammonium acetate solution to several reaction vessels.

-

Add an excess amount of zinc oxide to each vessel. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely seal the vessels.

-

-

Equilibration:

-

Place the vessels in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 48-72 hours) to ensure that equilibrium between the solid and dissolved phases is achieved.

-

-

Phase Separation:

-

After equilibration, allow the vessels to rest at the controlled temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe fitted with a syringe filter to remove any suspended particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with a suitable matrix (e.g., dilute nitric acid) to a concentration within the calibrated range of the analytical instrument (ICP-OES or AAS).

-

Measure the concentration of zinc in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of zinc in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Mandatory Visualization

The dissolution of a zinc source, such as zinc oxide or zinc acetate, in an aqueous solution containing ammonium acetate and ammonia involves a series of chemical equilibria, including the formation of soluble zinc-ammine and zinc-acetate complexes.

Caption: Dissolution pathway of a zinc source in an ammonium acetate/ammonia solution.

This technical guide provides a foundational understanding of the solubility of zinc ammonium acetate systems. For specific applications, it is recommended to perform experimental solubility determinations under the precise conditions of interest.

References

- 1. US3854923A - Process for producing ammoniacal solutions of zinc alkanoates - Google Patents [patents.google.com]

- 2. Synthesis and characterization of [Zn(acetate)2(amine)x] compounds (x = 1 or 2) and their use as precursors to ZnO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc acetate - Sciencemadness Wiki [sciencemadness.org]

basic properties of zinc ammonium acetate solutions

An In-depth Technical Guide on the Core Properties of Zinc Ammonium (B1175870) Acetate (B1210297) Solutions

Introduction

Zinc ammonium acetate does not exist as a simple, single salt but rather as a complex aqueous solution. These solutions are comprised of zinc ions (Zn²⁺), ammonium ions (NH₄⁺), acetate ions (CH₃COO⁻), and aqueous ammonia (B1221849) (NH₃). A key characteristic of this system is the formation of the tetraamminezinc(II) complex ion, [Zn(NH₃)₄]²⁺, which significantly influences the solution's properties and reactivity.[1][2] This complexation enhances the solubility of zinc species in an alkaline environment, preventing the precipitation of zinc hydroxide.

The primary significance of zinc ammonium acetate solutions lies in their application as versatile precursors in materials science, particularly for the synthesis of zinc oxide (ZnO) nanostructures through methods like chemical bath deposition and thermal decomposition.[1][3][4] Additionally, these solutions are utilized in agriculture as a highly soluble source of zinc for foliar fertilizers.[5][6] For drug development professionals, the solution is relevant as a bioavailable source of zinc for supplements, in formulations requiring antimicrobial properties, and as a starting material for synthesizing pharmaceutically active compounds.[6][7][8]

Chemical Composition and Equilibrium

The chemistry of zinc ammonium acetate solutions is governed by a series of equilibria. The dissolution of zinc acetate and ammonium acetate in water provides the primary ions. The addition of ammonia (or the presence of ammonium hydroxide) leads to the formation of the stable tetraamminezinc(II) complex. The acetate and ammonium ions also participate in acid-base equilibria, typically rendering the solution alkaline.

The dominant equilibrium involving the zinc species can be represented as:

Zn²⁺(aq) + 4NH₃(aq) ⇌ [Zn(NH₃)₄]²⁺(aq)

This complex formation is crucial for maintaining zinc solubility in the basic conditions created by ammonia and the hydrolysis of acetate ions.

Physicochemical Properties

The properties of zinc ammonium acetate solutions can vary significantly based on the precise formulation, including the molar ratios of the components and the overall concentration.

Quantitative Data Summary

| Property | Value | Conditions / Notes | Source |

| pH | 11.4 - 12.9 | Varies with ammonia and acetate concentration. | [5][9] |

| Appearance | Clear, colorless solution | At typical concentrations. | [10] |

| Composition | Ammonia to Zinc Molar Ratio: ≥ 4 | Required to maintain zinc solubility. | [5] |

| Zinc Content: Up to 20 wt.% | Stable solutions can be prepared at high concentrations. | [5] | |

| Solubility | Highly Soluble | The components (zinc acetate, ammonium acetate) are freely soluble in water. | [10][11] |

| Thermal Decomposition | 110 - 350 °C | Decomposition of zinc-acetate species to form ZnO, releasing CH₃COOH, acetone, and CO₂. | [12][13] |

| 140 - 148 °C | Melting point of the isolated solid [Zn(acetate)₂(NH₃)₂] complex. | [14] |

Experimental Protocols

Detailed methodologies are crucial for preparing and characterizing these solutions consistently.

Protocol 3.1: Synthesis of Zinc Ammonium Acetate Solution from Zinc Oxide

This protocol describes a common method for preparing a concentrated solution for applications like fertilizers or as a chemical precursor.[5][9]

Materials:

-

Zinc Oxide (ZnO)

-

Ammonium Acetate (CH₃COONH₄)

-

Ammonium Hydroxide (NH₄OH, 28-30% solution)

-

Deionized Water

-

Reaction vessel with cooling and stirring capabilities

Methodology:

-

Prepare an aqueous solution of ammonium acetate by dissolving the salt in deionized water. Alternatively, neutralize acetic acid with ammonium hydroxide.[5]

-

Cool the ammonium acetate solution to below ambient temperature (e.g., 15-20°C) as the subsequent step is exothermic.

-

Slowly add zinc oxide powder to the stirring solution. The ZnO will dissolve to form a clear solution.[5]

-

Maintain the temperature in the range of 25-40°C during the addition of ZnO using a cooling bath.[5]

-

Continue stirring for a short period after all the zinc oxide has been added to ensure the reaction is complete.

-

The final solution can be analyzed for zinc content and pH.

Protocol 3.2: Characterization by Complexometric Titration (Zinc Assay)

This method determines the precise concentration of zinc in the prepared solution.[15]

Materials:

-

Zinc Ammonium Acetate solution (sample)

-

Deionized Water

-

Ammonia-Ammonium Chloride Buffer (pH ~10)

-

Eriochrome Black T indicator

-

Standardized 0.05 M EDTA (Ethylenediaminetetraacetic acid) solution

Methodology:

-

Accurately weigh a sample of the zinc ammonium acetate solution and dilute it with approximately 100 mL of deionized water in an Erlenmeyer flask.

-

Add 5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.

-

Titrate the sample with the standardized 0.05 M EDTA solution. The endpoint is reached when the solution color changes sharply from wine-red to a deep blue.[15]

-

Record the volume of EDTA used and calculate the zinc concentration based on the stoichiometry of the Zn²⁺-EDTA reaction (1:1).

Key Applications

The unique properties of zinc ammonium acetate solutions make them suitable for several specialized applications.

-

Precursor for ZnO Nanomaterials: The solution is widely used in chemical bath deposition and spray pyrolysis to create ZnO thin films and nanostructures.[4] The presence of the ammine complex can influence the growth rate and morphology of the resulting ZnO crystals.[3] Upon heating, the complex decomposes cleanly to form zinc oxide.[12][16]

-

Agriculture: It serves as an effective liquid fertilizer to correct zinc deficiencies in crops.[6] Its high solubility ensures that zinc is readily available for plant uptake, offering an advantage over less soluble sources like zinc oxide.[5][6]

-

Drug Development and Pharmaceuticals: In a pharmaceutical context, zinc acetate is used in supplements and cold lozenges.[7][8] The high bioavailability of zinc in these complex solutions could be advantageous. Ammonium acetate is also a well-known buffering agent used to stabilize pharmaceutical formulations.[17] The solution's components may also be explored for their combined antimicrobial effects.[6]

Stability, Handling, and Storage

-

Stability: Aqueous zinc ammonium acetate solutions are stable under normal storage conditions in sealed containers.[5] However, they are volatile at low pressures, which can be an advantage in applications like preparing samples for mass spectrometry where non-volatile salts are undesirable.[18]

-

Thermal Decomposition: When heated, the complex decomposes. The initial stages involve the loss of water and ammonia, followed by the decomposition of the acetate groups between approximately 110-350°C to yield ZnO.[12][13]

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses) should be worn. The solution is alkaline and has a strong smell of ammonia. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in tightly sealed containers to prevent the loss of ammonia, which would destabilize the solution and could lead to the precipitation of zinc salts.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ticnn.tju.edu.cn [ticnn.tju.edu.cn]

- 4. Synthesis and characterization of [Zn(acetate)2(amine)x] compounds (x = 1 or 2) and their use as precursors to ZnO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3854923A - Process for producing ammoniacal solutions of zinc alkanoates - Google Patents [patents.google.com]

- 6. biofuranchem.com [biofuranchem.com]

- 7. vinipul.com [vinipul.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis routes of ZINC acetate [benchchem.com]

- 10. mubychem.net [mubychem.net]

- 11. chemiis.com [chemiis.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Synthesis and characterization of [Zn(acetate)2(amine)x] compounds (x = 1 or 2) and their use as precursors to ZnO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zinc Acetate [drugfuture.com]

- 16. Investigation of the growth mechanism of the formation of ZnO nanorods by thermal decomposition of zinc acetate and their field emission properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. vinipul.com [vinipul.com]

- 18. Ammonium acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Chemistry of Zinc Ammonium Acetate Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of the zinc ammonium (B1175870) acetate (B1210297) precursor system. It covers the synthesis of zinc-amine acetate complexes, the preparation of precursor solutions, their thermal decomposition, and their application in the synthesis of zinc oxide (ZnO) nanomaterials and thin films. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in materials science and drug development, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key chemical pathways.

Introduction to Zinc Ammonium Acetate Precursor Chemistry

The zinc ammonium acetate precursor system, which encompasses solutions containing zinc acetate and an ammonia (B1221849) source (such as ammonium acetate or aqueous ammonia), is a versatile and widely utilized platform for the synthesis of zinc-based materials. The interplay between zinc ions, acetate ions, and ammonia in solution allows for precise control over the hydrolysis and condensation reactions that lead to the formation of zinc oxide and related compounds. This control extends to the morphology, crystallinity, and doping of the final material, making this precursor system highly attractive for applications in electronics, catalysis, and biomedicine.

The core of this precursor chemistry lies in the formation of various zinc-amine and zinc-hydroxy complexes in solution. The acetate ions can act as ligands and influence the growth kinetics of the resulting material, while the ammonium ions can serve as a pH buffer and a source of nitrogen for doping. By carefully tuning the concentrations of the precursor components, the temperature, and the pH, a wide range of ZnO nanostructures, from nanoparticles and nanorods to complex hierarchical architectures, can be synthesized. Furthermore, the thermal decomposition of isolated zinc-amine acetate complexes provides a solvent-free route to produce high-purity ZnO.

Synthesis and Preparation of Zinc Ammonium Acetate Precursors

The term "zinc ammonium acetate precursor" can refer to two main forms: a precursor solution prepared by mixing zinc acetate and an ammonium source, or an isolated solid zinc-ammine acetate complex. Both are crucial in the synthesis of zinc-containing materials.

Preparation of Zinc Ammonium Acetate Precursor Solutions

Precursor solutions are commonly used for techniques like chemical bath deposition, spray pyrolysis, and sol-gel synthesis. The composition of the solution directly influences the properties of the resulting material.

Experimental Protocol: Preparation of a Zinc Ammonium Acetate Precursor Solution for ZnO Nanorod Synthesis

This protocol describes the preparation of a precursor solution for the hydrothermal synthesis of ZnO nanorods.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Ammonium acetate (CH₃COONH₄)

-

Hexamethylenetetramine (HMTA, C₆H₁₂N₄)

-

Deionized (DI) water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter

Procedure:

-

Prepare an aqueous solution of zinc nitrate (B79036) hexahydrate and HMTA. For example, dissolve 20 mM of Zn(NO₃)₂·6H₂O and 10 mM of HMTA in DI water.[1]

-

In a separate beaker, prepare an aqueous solution of ammonium acetate at the desired concentration (e.g., 10 mM).

-

While stirring the zinc nitrate/HMTA solution, add the ammonium acetate solution.

-

The final solution is now ready for use in a hydrothermal reactor for the growth of ZnO nanostructures. The pH of the initial solution is typically around 6.65.[1]

Synthesis of Isolated Zinc-Ammine Acetate Complexes

Isolating a solid zinc-ammine acetate complex can provide a single-source precursor that decomposes cleanly to ZnO.

Experimental Protocol: Synthesis of Bis(ammine)zinc(II) Acetate ([Zn(CH₃COO)₂(NH₃)₂])

This protocol details the synthesis of a specific zinc-ammine acetate complex.[2]

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Aqueous ammonia (28%)

-

Methanol

Equipment:

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator or vacuum oven

Procedure:

-

In a round bottom flask, combine 10.10 g (46 mmol) of zinc acetate dihydrate, 10 mL of 28% aqueous ammonia, and 25 mL of methanol.[2]

-

Stir the solution at room temperature for six days.[2]

-

After stirring, evaporate the solvent to dryness under vacuum.[2]

-

Dry the resulting white powder at 100°C for 10 minutes under a flow of NH₃ gas.[2]

-

The final product is a white powder with a yield of approximately 100%.[2]

Core Chemistry and Reaction Mechanisms

The chemistry of the zinc ammonium acetate precursor in aqueous solution is governed by a series of interconnected equilibria involving hydrolysis, complexation, and condensation.

Solution Chemistry

In an aqueous solution containing zinc acetate and an ammonium source, several key species exist in equilibrium:

-

Hydrated Zinc Ions: Zinc acetate dissolves to form hydrated zinc ions, [Zn(H₂O)₆]²⁺.

-

Zinc-Ammine Complexes: Ammonia molecules can displace water molecules to form various zinc-ammine complexes, with [Zn(NH₃)₄]²⁺ being a prominent species in the presence of sufficient ammonia.[1]

-

Zinc-Hydroxy Complexes: Hydrolysis of hydrated zinc ions leads to the formation of zinc-hydroxy species such as [Zn(OH)]⁺ and Zn(OH)₂.

-

Acetate Ions: Acetate ions can act as a buffer and also coordinate with zinc ions.

The relative concentrations of these species are highly dependent on the pH of the solution.

Logical Relationship of Species in Solution

Caption: Equilibrium between different zinc species in an aqueous solution containing zinc acetate and ammonium acetate.

Role of Acetate and Ammonium Ions in ZnO Growth

In the context of ZnO synthesis, particularly in chemical bath deposition, both acetate and ammonium ions play crucial regulatory roles.

-

Acetate Ions (CH₃COO⁻): Acetate ions can selectively adsorb onto the Zn-rich (0001) polar surface of wurtzite ZnO crystals. This preferential binding can inhibit growth along the c-axis, leading to the formation of platelet-like or rod-shaped nanostructures.[1]

-

Ammonium Ions (NH₄⁺): Ammonium ions act as a pH buffer, controlling the concentration of hydroxide (B78521) ions (OH⁻) in the solution. In systems containing HMTA, ammonium ions can regulate the rate of HMTA hydrolysis, thereby controlling the supply of OH⁻ for ZnO formation.[1]

Signaling Pathway for Morphological Control of ZnO

Caption: Diagram illustrating the roles of acetate and ammonium ions in controlling ZnO morphology.

Thermal Decomposition of Zinc Ammonium Acetate Precursors

The thermal decomposition of zinc-amine acetate complexes is a key method for producing ZnO powders. The decomposition pathway can be influenced by the specific amine ligand and the heating atmosphere.

General Decomposition Pathway:

The thermal decomposition typically proceeds in multiple steps:

-

Desolvation/Deamination: Loss of solvent molecules (e.g., water) and weakly bound amine ligands at lower temperatures.

-

Decomposition of Acetate: The acetate groups decompose, releasing volatile byproducts such as acetic acid, acetone, and carbon dioxide.

-

Formation of ZnO: The final solid product is zinc oxide.

Experimental Workflow for Thermal Analysis

Caption: A typical experimental workflow for studying the thermal decomposition of a zinc ammonium acetate precursor.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and properties of materials derived from zinc ammonium acetate precursors.

Table 1: Influence of Ammonium Acetate Concentration on ZnO Nanostructure Morphology

| Ammonium Acetate Concentration (mM) | Resulting ZnO Morphology | Reference |

| 0 | Urchin-shaped stacked structures | [1] |

| 10 | Regular hexagonal ZnO rods, assembled into branch-like structures | [1] |

| 50 | Dumbbell-shaped rods | [1] |

Table 2: Properties of Nitrogen-Doped ZnO Thin Films from a Zinc Acetate-Ammonium Acetate Precursor

| Ammonium Acetate in Precursor (%) | Zn:O:N Ratio | Transmittance (%) | Bandgap (eV) | Reference |

| 10 | ~4.4:3.7:1 | > 95 | ~3.2-3.3 | [3] |

| 20 | ~4.4:3.7:1 | > 95 | ~3.2-3.3 | [3] |

| 30 | ~4.4:3.7:1 | > 95 | ~3.2-3.3 | [3] |

| 40 | ~4.4:3.7:1 | > 95 | ~3.2-3.3 | [3] |

Table 3: Effect of Amine Ligand in [Zn(acetate)₂(amine)ₓ] Precursor on ZnO Nanoparticle Size

| Amine | Synthesis Temperature (°C) | Precipitation Rate | Resulting ZnO Particle Size (nm) | Reference |

| Tris(hydroxymethyl)aminomethane | 65 | Rapid | 20 ± 4 | [4] |

| 2-thiazolamine | 65 | Rapid | 34 ± 9 | [4] |

| Hydrazine | 65 | Rapid | 27 ± 7 | [4] |

| Ethylenediamine | 65 | Rapid | 45 ± 7 | [4] |

Applications in Research and Development

The zinc ammonium acetate precursor system is a valuable tool in various research and development areas:

-

Transparent Conducting Oxides: The ability to produce nitrogen-doped ZnO thin films with high transparency and tunable conductivity makes this precursor system relevant for the development of transparent electrodes for displays and solar cells.[3]

-

Photocatalysis: ZnO nanoparticles with controlled size and surface properties can be synthesized for applications in the photocatalytic degradation of organic pollutants.[4]

-

Gas Sensors: The high surface area and controlled morphology of ZnO nanostructures make them promising materials for gas sensing applications.

-

Drug Delivery: The biocompatibility of ZnO and the ability to synthesize nanoparticles with specific sizes and surface chemistries open up possibilities for their use in drug delivery systems.

Conclusion

The zinc ammonium acetate precursor system offers a rich and tunable chemical platform for the synthesis of advanced zinc-based materials. A thorough understanding of the underlying solution chemistry, including the roles of zinc-amine and zinc-hydroxy complexes, and the influence of acetate and ammonium ions, is crucial for controlling the properties of the final material. The detailed experimental protocols, quantitative data, and mechanistic diagrams provided in this guide serve as a foundational resource for researchers and professionals seeking to leverage the versatility of this precursor system in their respective fields. Further research into the in-situ characterization of the precursor solution and the precise elucidation of reaction kinetics will continue to advance the rational design of materials from zinc ammonium acetate precursors.

References

- 1. ticnn.tju.edu.cn [ticnn.tju.edu.cn]

- 2. Synthesis and characterization of [Zn(acetate)2(amine)x] compounds (x = 1 or 2) and their use as precursors to ZnO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deposition and Characterisation of Nitrogen-Doped Zinc Oxide Thin Films by MOCVD Using Zinc Acetate—Ammonium Acetate Precursor [scirp.org]

- 4. Zinc–Acetate–Amine Complexes as Precursors to ZnO and the Effect of the Amine on Nanoparticle Morphology, Size, and Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of zinc ammonium acetate synthesis

An In-depth Technical Guide to the Synthesis of Zinc Ammonium (B1175870) Acetate (B1210297) and Related Amine Complexes

This guide provides a comprehensive overview of the synthesis of zinc ammonium acetate and other zinc acetate-amine complexes, tailored for researchers, scientists, and professionals in drug development and materials science. It covers the historical context, detailed experimental protocols, and quantitative data, along with visualizations of the synthesis workflows.

Historical Context and Discovery

The synthesis of zinc acetate complexes with amines, including ammonia (B1221849), has been a subject of interest primarily in the field of materials science, where these compounds serve as valuable single-source precursors for the production of zinc oxide (ZnO) nanomaterials. While the synthesis of diamine zinc acetate, [Zn(acetate)₂ (NH₃)₂], had been reported prior to more recent studies, detailed investigations into a broader range of zinc acetate-amine complexes and their applications are a more contemporary development.[1] These compounds are noted for their straightforward synthesis and their utility in creating ZnO with tunable crystal morphologies, from needles to plates, by varying the amine ligand.[1] The use of these complexes to prepare ZnO thin films and bulk powders has been explored for applications in electronics, photocatalysis, and biomedical fields.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of various zinc acetate-amine complexes are presented below. These protocols are based on established laboratory procedures.

Synthesis of Diamine Zinc Acetate [Zn(acetate)₂(NH₃)₂]

This protocol describes the synthesis of diamine zinc acetate, a foundational compound in this class of materials.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Aqueous ammonia (28%)

-

Methanol

Procedure:

-

In a round-bottom flask, combine 10.10 g (46 mmol) of zinc acetate dihydrate, 10 mL of 28% aqueous ammonia, and 25 mL of methanol.[1]

-

Stir the resulting solution at room temperature for six days.[1]

-

Following the stirring period, evaporate the solvent to dryness under vacuum.[1]

-

Dry the resulting white powder product at 100°C for 10 minutes under a flow of ammonia (NH₃) gas.[1]

Synthesis of Zinc Acetate-Ethylenediamine Complexes

Two variations of zinc acetate-ethylenediamine complexes can be synthesized, differing in the stoichiometry of the ethylenediamine (B42938) ligand.

2.2.1. Synthesis of [Zn(acetate)₂(en)]·1.6H₂O

Materials:

-

Zinc acetate dihydrate

-

Ethylenediamine

-

Ultrapure water

Procedure:

-

Dissolve 4.5068 g (20.5 mmol) of zinc acetate dihydrate and 1.38 mL (20.6 mmol) of ethylenediamine in 25 mL of ultrapure water.[1]

-

Stir the solution for three days.[1]

-

Evacuate the solution to dryness.[1]

-

Wash the resulting product with 15 mL of dichloromethane, followed by two additional washes with 5 mL of dichloromethane each, filtering between washes.[1]

2.2.2. Synthesis of [Zn(acetate)₂(en)₂]

Materials:

-

Zinc acetate dihydrate

-

Ethylenediamine

-

Anhydrous ethanol

Procedure:

-

Dissolve 0.9986 g (4.55 mmol) of zinc acetate dihydrate and 0.61 mL (8.96 mmol) of ethylenediamine in 20 mL of anhydrous ethanol.[1]

-

Stir the solution overnight.[1]

-

Evaporate the solvent to dryness.[1]

-

Dry the product at 100°C for 30 minutes in a nitrogen flow saturated with ethylenediamine vapor (achieved by bubbling nitrogen through ethylenediamine).[1]

Synthesis of [Zn(acetate)₂(tris)₂]

Materials:

-

Zinc acetate dihydrate

-

Tris(hydroxymethyl)aminomethane (tris)

-

Anhydrous ethanol

Procedure:

-

In a nitrogen-filled glove box, dissolve 1.0313 g (47 mmol) of zinc acetate dihydrate and 1.1376 g of tris(hydroxymethyl)aminomethane in 20 mL of anhydrous ethanol.[1]

-

Stir the solution for two hours.[1]

-

Evaporate the solution to dryness under vacuum.[1]

General Synthesis of Ammoniacal Solutions of Zinc Acetate

Several methods exist for preparing ammoniacal solutions of zinc acetate, often for use in agricultural applications as a source of zinc.[3][4]

Method 1: From Zinc Acetate Dihydrate

-

Slowly add 34.5 parts of zinc acetate dihydrate to 65.5 parts of ammonium hydroxide (B78521) (28% ammonia) with cooling to manage the exothermic reaction.[3]

Method 2: From Zinc Oxide and Ammonium Acetate

-

Prepare a solution by dissolving 25 parts of ammonium acetate salt in 62.5 parts of ammonium hydroxide.[3]

-

Add 12.5 parts of zinc oxide to this solution at a temperature between 50 and 80°F. The zinc oxide should dissolve within minutes.[3]

Method 3: From Zinc Oxide and Acetic Acid in Ammonia

-

Add 33.6 parts of glacial acetic acid to 48 parts of water.[5]

-

Slowly add this mixture to a cooled mixture of 18.4 parts of anhydrous liquid ammonia, maintaining the temperature between 25°C and 50°C.[5]

-

After cooling the solution to 10°C, slowly add 21.8 parts of zinc oxide with stirring, keeping the temperature below 25°C.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized zinc acetate-amine complexes.

Table 1: Synthesis Parameters and Yields

| Compound | Starting Materials | Molar Ratio (Zn:Amine) | Solvent | Reaction Time | Yield (%) |

| [Zn(acetate)₂(NH₃)₂] | Zn(OAc)₂·2H₂O, aq. NH₃ | 1:excess | Methanol | 6 days | 100 |

| [Zn(acetate)₂(en)]·1.6H₂O | Zn(OAc)₂·2H₂O, en | 1:1 | Water | 3 days | 95.4 |

| [Zn(acetate)₂(en)₂] | Zn(OAc)₂·2H₂O, en | 1:2 | Ethanol | Overnight | 77 |

| [Zn(acetate)₂(tris)₂] | Zn(OAc)₂·2H₂O, tris | 1:2 | Ethanol | 2 hours | 72.8 |

| [Zn(acetate)₂(2-thiazolamine)₂] | Zn(OAc)₂·2H₂O, 2-thiazolamine | 1:2 | Ethanol/Methanol | 1 hour | 93.5 |

Table 2: Physical and Analytical Data

| Compound | Appearance | Melting Point (°C) | Elemental Analysis (C, H, N %) - Calculated | Elemental Analysis (C, H, N %) - Found |

| [Zn(acetate)₂(NH₃)₂] | White powder | 140-148 | C=22.09, H=5.56, N=12.88 | C=22.23, H=5.55, N=12.35 |

| [Zn(acetate)₂(en)]·1.6H₂O | Fine, white powder | 181-187 | C=26.46, H=6.36, N=10.22 | C=26.67, H=6.73, N=10.23 |

| [Zn(acetate)₂(en)₂] | Cream colored powder | 155-160 | C=31.64, H=7.30, N=18.45 | C=31.52, H=7.40, N=18.49 |

| [Zn(acetate)₂(tris)₂] | - | 118-124 | C=33.85, H=6.63, N=6.58 | C=33.89, H=6.80, N=6.67 |

| [Zn(acetate)₂(2-thiazolamine)₂] | - | - | C=31.30, H=3.68, N=14.60 | C=31.44, H=3.65, N=14.58 |

Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of key zinc acetate-amine complexes.

Caption: Workflow for the synthesis of diamine zinc acetate.

Caption: Comparative workflows for synthesizing zinc acetate-ethylenediamine complexes.

Caption: Workflows for preparing ammoniacal solutions of zinc acetate.

References

- 1. Synthesis and characterization of [Zn(acetate)2(amine)x] compounds (x = 1 or 2) and their use as precursors to ZnO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US3854923A - Process for producing ammoniacal solutions of zinc alkanoates - Google Patents [patents.google.com]

- 4. biofuranchem.com [biofuranchem.com]

- 5. Synthesis routes of ZINC acetate [benchchem.com]

Theoretical Insights into the Structure of Zinc-Ammonia-Acetate Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "zinc ammonium (B1175870) acetate" is frequently encountered in materials science and agriculture, often referring to a combination of precursors used for synthesizing zinc oxide (ZnO) nanoparticles or as a soil additive.[1] From a fundamental chemical perspective, a single, stable compound named "zinc ammonium acetate" is not well-defined in the literature. Instead, the system is best understood as an aqueous or solution-phase equilibrium involving zinc(II) ions, acetate (B1210297) ions, and ammonia (B1221849) or ammonium ions. Theoretical and computational studies, therefore, have focused on the constituent interactions within this system—specifically, the coordination of ammonia and acetate ligands to a central zinc ion—rather than on a single "zinc ammonium acetate" molecule.

This technical guide synthesizes findings from various theoretical and experimental studies to provide a comprehensive understanding of the probable coordination environments and structural parameters in a zinc-ammonia-acetate system. We will delve into the computational methodologies used for these analyses and present key structural data for the primary coordination complexes: tetraamminezinc(II) and zinc acetate.

Theoretical Analysis of Zinc-Ammonia Coordination

Theoretical studies on zinc-ammonia complexes, particularly in aqueous solutions, have been conducted using sophisticated methods like ab initio quantum mechanics/molecular mechanics (QM/MM) molecular dynamics. These simulations provide detailed insights into the structure and stability of complexes such as [Zn(NH3)4]2+ (tetraamminezinc(II)).

In the tetraamminezinc(II) complex, the zinc ion is typically four-coordinate, adopting a tetrahedral geometry.[2] The ammonia molecules act as neutral ligands, binding to the Zn(II) center through their nitrogen atoms. QM/MM simulations have determined the average Zn-N bond distance to be approximately 2.1 Å.[3]

Quantitative Data: Zinc-Ammonia Complexes

| Parameter | Complex | Value | Computational Method |

| Zn-N Bond Length | [Zn(NH3)4]2+ | ~2.1 Å | Ab initio QM/MM MD (HF level)[3] |

| Coordination Number | [Zn(NH3)4]2+ | 4 | Ab initio QM/MM MD[3] |

| Geometry | [Zn(NH3)4]2+ | Tetrahedral | Sp3 hybridization[2] |

| Zn-N Bond Length | [Zn(NH3)(H2O)5]2+ | ~2.1 Å | Ab initio QM/MM MD (HF level)[4][5] |

| Zn-O Bond Length | [Zn(NH3)(H2O)5]2+ | ~2.2 Å | Ab initio QM/MM MD (HF level)[4][5] |

Structural Analysis of Zinc Acetate

The coordination environment of zinc with acetate ligands has been well-characterized experimentally by X-ray crystallography and further explored through molecular dynamics simulations. The structure varies significantly between the anhydrous and dihydrated forms.

-

Anhydrous Zinc Acetate (Zn(OAc)2): In its anhydrous state, the zinc ion is tetrahedrally coordinated. Each zinc center is bound to four oxygen atoms from bridging acetate ligands, forming a polymeric structure.[6]

-

Zinc Acetate Dihydrate (Zn(OAc)2·2H2O): In the dihydrate, the coordination number of zinc expands to six, resulting in an octahedral geometry. The two acetate groups act as bidentate ligands, and two water molecules occupy the remaining coordination sites.[6]

Molecular dynamics simulations of zinc acetate in aqueous environments have further elucidated the dynamic nature of these interactions, showing that Zn(II) ions can coordinate with both acetate species and water molecules, typically forming an octahedral configuration in solution.[7]

Quantitative Data: Zinc Acetate Structures

| Parameter | Complex Form | Value/Description | Method |

| Coordination Number | Anhydrous | 4 | X-ray Crystallography[6] |

| Geometry | Anhydrous | Tetrahedral (polymeric) | X-ray Crystallography[6] |

| Coordination Number | Dihydrate | 6 | X-ray Crystallography[6] |

| Geometry | Dihydrate | Octahedral | X-ray Crystallography[6] |

| Ligands | Dihydrate | 2x Bidentate Acetate, 2x Water | X-ray Crystallography[6] |

| Coordination Number | In Supercritical Water | ~5 (Acetate) + 1 (Water) | Molecular Dynamics[7] |

Computational Protocols and Methodologies

The theoretical investigation of zinc complexes requires robust computational methods that can accurately describe the coordination bonds and electronic structure of transition metal systems.

Density Functional Theory (DFT): DFT is a widely used method for optimizing the structures and calculating the properties of zinc complexes. Studies have shown that hybrid functionals like B3LYP and meta-GGA functionals such as the M06 family provide accurate results when paired with appropriate basis sets.[8][9][10] A triple-ζ quality basis set, such as 6-311++G(d,p) , is often recommended to correctly model the electronic environment of the zinc ion and its ligands.[8][9][10]

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying complexes in solution, hybrid QM/MM methods are particularly powerful. In this approach, the core of the complex (e.g., the zinc ion and its first coordination shell) is treated with a high-level quantum mechanical method (like Hartree-Fock or DFT), while the surrounding solvent is modeled using a classical molecular mechanics force field. This allows for the simulation of complex solution-phase dynamics while maintaining computational feasibility.[3][4][5]

The following diagram illustrates a typical workflow for the theoretical analysis of a zinc complex.

Visualizing the Core Structures

Based on the theoretical and experimental data, we can visualize the fundamental coordination environments that would exist in a zinc-ammonia-acetate system. The most likely stable, charge-neutral complex formed from these components is tetraamminezinc(II) acetate, --INVALID-LINK--2, where the acetate ions act as counter-ions to the stable [Zn(NH3)4]2+ cation.

References

- 1. Item - Molecular Dynamics Simulation of Zn Aqueous Electrolyte Solutions: Structure and Dynamics - University of Notre Dame - Figshare [curate.nd.edu]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure and dynamics of the [Zn(NH3)(H2O)5]2+ complex in aqueous solution obtained by an ab initio QM/MM molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Structure and dynamics of the [Zn(NH3)(H2O)5]2+ complex in aqueous solution obtained by an ab initio QM/MM molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zinc acetate - Wikipedia [en.wikipedia.org]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Diamminezinc(II) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic analysis of diamminezinc(II) acetate (B1210297), [Zn(CH₃COO)₂(NH₃)₂]. This compound serves as a key precursor in the synthesis of zinc oxide nanoparticles and presents interest in various chemical and pharmaceutical applications. A thorough spectroscopic characterization is essential for confirming its identity, purity, and coordination environment. This document details the principles, experimental protocols, and data interpretation for key analytical techniques.

Compound Overview and Synthesis

Diamminezinc(II) acetate is a coordination complex in which a central zinc ion (Zn²⁺) is coordinated by two acetate ligands and two ammonia (B1221849) ligands. The synthesis of this white, powdered compound is typically achieved through the reaction of zinc acetate dihydrate with aqueous ammonia in a methanolic solution.

Experimental Protocol: Synthesis of [Zn(CH₃COO)₂(NH₃)₂] [1]

-

Reaction Setup: Add zinc acetate dihydrate (10.10 g, 46 mmol), aqueous ammonia (10 mL, 28%), and methanol (B129727) (25 mL) to a round-bottom flask.

-

Reaction Execution: Stir the solution at room temperature for six days.

-

Isolation: Evaporate the solution to dryness under vacuum.

-

Drying: Dry the resulting white powder at 100°C for 10 minutes under a flow of ammonia gas.

This protocol yields a high-purity product suitable for spectroscopic analysis.[1]

Structural and Spectroscopic Characterization

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of the compound. Studies have shown that diamminezinc(II) acetate crystallizes in a monoclinic system with the space group C2/c. The zinc ion is tetrahedrally coordinated, and the structure is stabilized by an extensive network of hydrogen bonds.[2]

Table 1: Crystallographic Data for [Zn(CH₃COO)₂(NH₃)₂] [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 25.500(5) Å |

| b | 5.568(1) Å |

| c | 11.860(2) Å |

| β | 94.35(3)° |

| Z | 8 |

| Calculated Density | 1.721 g/cm³ |

Diagram 1: Logical Workflow for Spectroscopic Characterization

Caption: A logical workflow for the synthesis and comprehensive spectroscopic characterization of diamminezinc(II) acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of acetate and ammonia ligands in the complex.

Experimental Protocol: ¹H NMR Spectroscopy [3][4][5]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 600 µL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record the ¹H NMR spectrum at 20°C. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

Table 2: ¹H NMR Data for [Zn(CH₃COO)₂(NH₃)₂] in DMSO-d₆ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.74 | Singlet | 6H | Methyl protons of acetate ligands (-CH₃) |

| 2.88 | Singlet | 6H | Protons of coordinated ammonia ligands (-NH₃) |

The presence of two singlets with a 1:1 integration ratio confirms the stoichiometry of the acetate and ammonia ligands in the complex.

Vibrational Spectroscopy: FTIR and Raman

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [6][7][8][9]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the finely powdered sample directly onto the ATR crystal, ensuring good contact by applying pressure with the swivel press.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be collected and subtracted from the sample spectrum.

Table 3: Expected FTIR and Raman Vibrational Bands for [Zn(CH₃COO)₂(NH₃)₂]

| Wavenumber (cm⁻¹) | Assignment | Expected Observation |

| ~3400-3200 | N-H stretching | Broad, strong in FTIR and Raman |

| ~1600-1550 | Asymmetric COO⁻ stretching | Strong in FTIR, weaker in Raman |

| ~1450-1400 | Symmetric COO⁻ stretching | Strong in FTIR, weaker in Raman |

| ~1300 | N-H bending (degenerate) | Medium in FTIR and Raman |

| ~800 | N-H bending (out-of-plane) | Medium in FTIR and Raman |

| ~400-300 | Zn-N stretching | Typically observed in Far-IR and Raman |

| ~300-200 | Zn-O stretching | Typically observed in Far-IR and Raman |

The separation between the asymmetric and symmetric COO⁻ stretching frequencies can provide insights into the coordination mode of the acetate ligand.

Diagram 2: Coordination Environment of Diamminezinc(II) Acetate

Caption: A diagram illustrating the tetrahedral coordination of the zinc(II) ion with two acetate and two ammonia ligands.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the complex. As Zn(II) is a d¹⁰ metal ion, d-d electronic transitions are not expected. The UV-Vis spectrum is therefore anticipated to be dominated by ligand-to-metal charge transfer (LMCT) bands, likely occurring in the ultraviolet region.

Experimental Protocol: UV-Visible Spectroscopy [10][11][12]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., water or ethanol) that does not absorb in the region of interest. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

Table 4: Expected UV-Visible Absorption for [Zn(CH₃COO)₂(NH₃)₂]

| Wavelength Range (nm) | Assignment | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| < 250 | Ligand-to-Metal Charge Transfer (LMCT) | High |

The absence of absorption bands in the visible region is consistent with the white color of the compound.

Summary and Conclusion

The spectroscopic analysis of diamminezinc(II) acetate provides a comprehensive understanding of its structure and bonding. ¹H NMR confirms the stoichiometry of the ligands, while X-ray crystallography reveals a tetrahedrally coordinated zinc center in a monoclinic crystal system. Although direct vibrational and electronic spectra for this specific compound are not widely published, analysis of related zinc acetate and ammine complexes allows for a reliable prediction of its key spectral features. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar coordination compounds, which is essential for its application in materials science and pharmaceutical development.

References

- 1. Synthesis and characterization of [Zn(acetate)2(amine)x] compounds (x = 1 or 2) and their use as precursors to ZnO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chimia.ch [chimia.ch]

- 11. scribd.com [scribd.com]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

Methodological & Application

Application Notes and Protocols: Zinc Ammonium Acetate Precursor for Zinc Oxide Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of zinc oxide (ZnO) nanoparticles utilizing a zinc ammonium (B1175870) acetate (B1210297) precursor system. The methodologies described herein are based on established chemical precipitation and sol-gel techniques, offering a cost-effective and straightforward approach to producing ZnO nanoparticles with tunable properties. The unique characteristics of ZnO nanoparticles, such as their biocompatibility, antimicrobial, and semiconductor properties, make them promising candidates for various applications in drug delivery, bioimaging, and as therapeutic agents.

Overview of Synthesis Methods

The use of a zinc ammonium acetate precursor system for ZnO nanoparticle synthesis typically involves the reaction of a zinc salt, most commonly zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), with an ammonium source in a suitable solvent. The ammonium species, which can include ammonium acetate, ammonium hydroxide (B78521), or ammonium carbonate, plays a crucial role in controlling the reaction pH and influencing the nucleation and growth of the ZnO nanoparticles. This, in turn, affects the final size, morphology, and crystalline structure of the nanoparticles.